3-(2-chlorophenyl)-1-methyl-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide
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Overview
Description
3-(2-chlorophenyl)-1-methyl-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrazole ring, a thiadiazole ring, and a tetrahydrofuran ring, making it an interesting subject for scientific research.
Preparation Methods
The synthesis of 3-(2-chlorophenyl)-1-methyl-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the pyrazole ring, followed by the introduction of the chlorophenyl group and the thiadiazole ring. The final step involves the attachment of the tetrahydrofuran ring. The reaction conditions often require the use of specific reagents such as bis(trichloromethyl) carbonate, sulfur oxychloride, and phosphorus oxychloride .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or potassium tert-butoxide.
Cyclization: The thiadiazole ring can participate in cyclization reactions to form more complex structures.
Scientific Research Applications
3-(2-chlorophenyl)-1-methyl-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential use as an anticonvulsant and analgesic agent.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-1-methyl-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound is known to interact with neuronal voltage-sensitive sodium channels and L-type calcium channels, which play a crucial role in its anticonvulsant and analgesic effects . Additionally, it may interact with GABA receptors and TRPV1 receptors, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
Similar compounds to 3-(2-chlorophenyl)-1-methyl-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide include:
3-(2-chlorophenyl)-5-isoxazolemethanol: This compound shares the chlorophenyl group but has an isoxazole ring instead of a pyrazole ring.
3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride: This compound also contains the chlorophenyl group but differs in the presence of an isoxazole ring and a formyl chloride group.
The uniqueness of this compound lies in its combination of the pyrazole, thiadiazole, and tetrahydrofuran rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H16ClN5O2S |
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Molecular Weight |
389.9 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-2-methyl-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H16ClN5O2S/c1-23-13(9-12(22-23)10-5-2-3-6-11(10)18)15(24)19-17-21-20-16(26-17)14-7-4-8-25-14/h2-3,5-6,9,14H,4,7-8H2,1H3,(H,19,21,24) |
InChI Key |
HNUJIPDSJKOIGO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2Cl)C(=O)NC3=NN=C(S3)C4CCCO4 |
Origin of Product |
United States |
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